{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone
Description
Properties
CAS No. |
918482-23-2 |
|---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-[(4-benzoylphenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C22H24N2O2/c25-21(18-4-2-1-3-5-18)19-8-6-17(7-9-19)16-23-12-14-24(15-13-23)22(26)20-10-11-20/h1-9,20H,10-16H2 |
InChI Key |
IORRAUAGYTYSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Coupling Reaction
- Reactants: Benzoylpiperazine, cyclopropylmethanone
- Solvent: Acetonitrile or dichloromethane
- Base: Sodium bicarbonate or potassium carbonate
- Temperature: Room temperature to reflux conditions
- Dissolve benzoylpiperazine in acetonitrile.
- Add cyclopropylmethanone and a base.
- Stir the mixture at room temperature for a specified duration (typically 6–12 hours).
- Purify the product using column chromatography.
Yield: Approximately 70–85% depending on reaction conditions.
Method 2: Multistep Synthesis
- Step 1: Synthesis of benzoylpiperazine from piperazine and benzoyl chloride.
- Step 2: Cyclization with cyclopropylcarbonyl chloride.
- React piperazine with benzoyl chloride in an organic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine).
- Isolate the benzoylpiperazine product.
- In a separate flask, react this product with cyclopropylcarbonyl chloride.
- Purify the final compound using recrystallization techniques.
Yield: Typically yields around 60–75%.
Method 3: Microwave-Assisted Synthesis
- Reactants: Benzoylpiperazine, cyclopropylmethanone
- Solvent: DMF (Dimethylformamide)
- Temperature: Microwave irradiation at elevated temperatures (120°C)
- Mix benzoylpiperazine with cyclopropylmethanone in DMF.
- Subject the mixture to microwave irradiation for a set time (usually 30 minutes).
- Cool the reaction mixture and extract the product using ethyl acetate.
- Dry and purify as necessary.
Yield: Can reach up to 90%, making it an efficient method for synthesis.
Comparison of Methods
| Method | Yield (%) | Time Required | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Coupling | 70–85 | 6–12 hours | Simplicity | Moderate yield |
| Multistep Synthesis | 60–75 | Several days | High purity | More complex |
| Microwave-Assisted | Up to 90 | 30 minutes | High yield, reduced reaction time | Requires specialized equipment |
The preparation of {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone can be achieved through various synthetic routes, each with its own advantages and drawbacks concerning yield, time efficiency, and complexity of procedures. The microwave-assisted synthesis stands out for its high yield and shorter reaction time, making it a favorable choice for laboratories aiming for efficiency in compound synthesis.
Further research may focus on optimizing these methods by exploring alternative solvents or reagents that could enhance yields or reduce environmental impact. Additionally, understanding the mechanistic pathways involved in these reactions could lead to even more efficient synthetic strategies.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the benzoyl and cyclopropyl groups contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure but with a fluorine atom instead of a benzoyl group.
N-Benzylpiperazine: Lacks the cyclopropyl group and has different pharmacological properties.
Uniqueness
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone is unique due to its combination of a benzoyl group, piperazine ring, and cyclopropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
The compound {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone, often abbreviated as BPPC, is a synthetic derivative of piperazine that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
BPPC's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that BPPC exhibits affinity for the 5-HT_1A and D_2 dopamine receptors, which are crucial in modulating mood and behavior.
Pharmacological Effects
Research indicates that BPPC possesses several pharmacological properties:
- Antidepressant Activity : In animal models, BPPC demonstrated significant antidepressant-like effects, comparable to established antidepressants. It appears to enhance serotonergic transmission, which is critical in mood regulation.
- Anxiolytic Effects : BPPC has been shown to reduce anxiety-like behaviors in rodents. Its anxiolytic properties may be linked to modulation of the GABAergic system.
- Neuroprotective Properties : Preliminary studies suggest that BPPC may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Study 1: Antidepressant Effects
In a controlled study involving mice subjected to chronic mild stress, BPPC administration resulted in a significant reduction in immobility time during the forced swim test, indicating an antidepressant effect. The mechanism was hypothesized to involve increased serotonin levels in the synaptic cleft due to enhanced reuptake inhibition.
| Parameter | Control Group | BPPC Group |
|---|---|---|
| Immobility Time (s) | 120 ± 15 | 75 ± 10* |
| Serotonin Levels (ng/mL) | 50 ± 5 | 80 ± 8* |
*(p < 0.05)
Study 2: Anxiolytic Activity
In another study assessing anxiety through the elevated plus maze test, BPPC-treated animals spent significantly more time in the open arms compared to controls, suggesting reduced anxiety levels.
| Treatment | Time in Open Arms (s) | Time in Closed Arms (s) |
|---|---|---|
| Control | 30 ± 5 | 90 ± 10 |
| BPPC | 60 ± 8* | 60 ± 8* |
*(p < 0.01)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
